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molecular formula C16H20BrNO4 B1421795 Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate CAS No. 1092460-42-8

Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate

Cat. No. B1421795
M. Wt: 370.24 g/mol
InChI Key: MRDXOGJHLQKSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902181B2

Procedure details

A mixture of diphenyl phosphorazidate (7.59 g), 2-(4-bromophenyl)-1-(methoxycarbonyl)cyclopropanecarboxylic acid (7.5 g), triethylamine (3.84 mL) in a mixture of toluene (300 mL) and tert-butanol (300 mL) was heated at 85° C. for 10 h. The mixture was diluted with water and the mixture was extracted with ether, washed with 5% aqueous citric acid, followed by saturated sodium hydrogen carbonate solution and dried over magnesium sulfate. The crude product was purified by flash silica chromatography, eluting with 1:1 diethyl ether/isohexane. Pure fractions were evaporated to dryness to afford methyl 2-(4-bromophenyl)-1-(tert-butoxycarbonylamino)cyclo-propanecarboxylate (4.60 g) as a colourless solid.
Name
diphenyl phosphorazidate
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
2-(4-bromophenyl)-1-(methoxycarbonyl)cyclopropanecarboxylic acid
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(N=[N+]=[N-])(=O)([O:9][C:10]1C=CC=CC=1)OC1C=CC=CC=1.[Br:20][C:21]1[CH:26]=[CH:25][C:24]([CH:27]2[CH2:29][C:28]2([C:33]([O:35][CH3:36])=[O:34])C(O)=O)=[CH:23][CH:22]=1.C([N:39](CC)CC)C.[C:44]([OH:48])([CH3:47])([CH3:46])[CH3:45]>C1(C)C=CC=CC=1.O>[Br:20][C:21]1[CH:22]=[CH:23][C:24]([CH:27]2[CH2:29][C:28]2([NH:39][C:10]([O:48][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:9])[C:33]([O:35][CH3:36])=[O:34])=[CH:25][CH:26]=1

Inputs

Step One
Name
diphenyl phosphorazidate
Quantity
7.59 g
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Name
2-(4-bromophenyl)-1-(methoxycarbonyl)cyclopropanecarboxylic acid
Quantity
7.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1C(C1)(C(=O)O)C(=O)OC
Name
Quantity
3.84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
washed with 5% aqueous citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography
WASH
Type
WASH
Details
eluting with 1:1 diethyl ether/isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1C(C1)(C(=O)OC)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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